molecular formula C17H18N2O7 B560344 NPEC-caged-noradrenalin CAS No. 1257323-83-3

NPEC-caged-noradrenalin

Cat. No.: B560344
CAS No.: 1257323-83-3
M. Wt: 362.338
InChI Key: NPSOVAJKABVLMR-CSPPYYTDSA-N
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Description

NPEC-caged-noradrenalin, also known as NPEC-caged-noradrenalin, is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.338. The purity is usually 95%.
BenchChem offers high-quality NPEC-caged-noradrenalin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NPEC-caged-noradrenalin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSOVAJKABVLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

absorption spectrum and extinction coefficient of NPEC-caged NE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties of NPEC-Caged Norepinephrine for Advanced Research Applications

Foreword: Precision in Neuromodulation

In the intricate landscape of neuroscience and pharmacology, the ability to control biological processes with high spatiotemporal precision is paramount. "Caged" compounds, which are biologically inert molecules that release an active ligand upon photolysis, represent a cornerstone of this pursuit.[1] Among these, NPEC-caged norepinephrine (NPEC-NE) offers a powerful tool for investigating the nuanced roles of adrenergic signaling in complex physiological systems. This guide provides a comprehensive technical overview of the critical spectroscopic properties of NPEC-NE—its absorption spectrum and molar extinction coefficient—and equips researchers with the foundational knowledge and protocols necessary for its effective and quantitative application.

The NPEC Caging Strategy for Norepinephrine

The 1-(2-nitrophenyl)ethyl (NPE) caging group, and its carboxylated form NPEC (1-(2-nitrophenyl)ethoxycarbonyl), are widely utilized photolabile protecting groups.[2] Caging norepinephrine, a critical catecholamine neurotransmitter, on its primary amine group with NPEC renders it biologically inactive.[3] This strategy allows for the pre-application of the inert compound to a biological system, with subsequent precise release of active norepinephrine triggered by a pulse of near-UV light.[4] This technique bypasses the diffusion-limited kinetics of traditional ligand application, enabling researchers to study rapid physiological events mediated by adrenergic receptors.

However, it is crucial for researchers to be aware of a key characteristic of amino-caged catecholamines like NPEC-NE: they can be susceptible to oxidation of the catechol moiety even in their caged form.[3][5] This underscores the importance of proper storage, handling, and verification of compound integrity prior to and during experimentation.

The Absorption Spectrum: Gateway to Photorelease

The absorption spectrum of a molecule dictates the wavelengths of light it can absorb to become electronically excited, initiating the photochemical reaction. For a caged compound, understanding this spectrum is the first step in designing a successful uncaging experiment.

Spectral Characteristics of NPEC-NE

NPEC and related o-nitrobenzyl caging groups are characterized by a strong absorption band in the near-ultraviolet (UV) region. While a specific high-resolution spectrum for NPEC-NE is not widely published, data from analogous compounds provide a reliable operational window. For instance, the structurally similar CNV-caged norepinephrine (CNV-NA) exhibits an absorbance maximum (λmax) at 350 nm.[3][5] Similarly, NPEC-caged dopamine is effectively photolyzed using UV light around 360 nm.[6] Therefore, the λmax of NPEC-caged NE is confidently predicted to be in the 350-360 nm range .

This absorption profile is advantageous as it allows for the use of common and relatively inexpensive light sources, such as mercury arc lamps (which have a strong emission line at 365 nm) or modern near-UV LEDs.[7] Importantly, these wavelengths are generally longer than those that cause significant photodamage to most biological tissues, a critical consideration for live-cell and in-vivo studies.

The Molar Extinction Coefficient (ε): A Measure of Light-Harvesting Efficiency

The molar extinction coefficient (also known as molar absorptivity) is a fundamental, intrinsic property of a substance that quantifies how strongly it absorbs light at a given wavelength. It is a critical parameter in the Beer-Lambert law, which forms the basis of quantitative spectrophotometry.[8][9]

Beer-Lambert Law: A = εbc

  • A : Absorbance (unitless)

  • ε : Molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • b : Path length of the light through the sample (typically 1 cm)

  • c : Concentration of the substance (mol·L⁻¹)

In the context of NPEC-NE, a higher extinction coefficient at the photolysis wavelength means that more photons are absorbed by the caged compound at a given concentration, leading to more efficient uncaging. Knowledge of ε is essential for calculating the number of photons absorbed and for estimating the quantum yield of photolysis (Φ), which is the ultimate measure of uncaging efficiency.[10][11]

Experimental Protocol: Determination of λmax and ε for NPEC-caged NE

This section provides a rigorous, self-validating methodology for determining the absorption spectrum and molar extinction coefficient of NPEC-caged NE using standard laboratory equipment.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Visible spectrophotometer capable of scanning from at least 250 nm to 500 nm is required.[12]

  • Cuvettes: Matched 1 cm path length quartz cuvettes (glass or plastic cuvettes are unsuitable as they absorb UV light).

  • Analytical Balance: For precise weighing of the NPEC-NE solid.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

  • NPEC-caged NE: Solid compound of high purity (≥98%).

  • Solvent: A buffered aqueous solution appropriate for biological experiments (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or a solvent in which the compound is fully soluble and stable. The solvent used for this characterization must be the same as that used in the final uncaging experiments.

Step-by-Step Methodology
  • Preparation of a Primary Stock Solution:

    • Accurately weigh a small quantity (e.g., 1-2 mg) of solid NPEC-NE using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the solid completely in the chosen solvent and fill to the mark.

    • Calculate the precise molar concentration of this stock solution. The molecular weight of NPEC-caged-noradrenalin is 362.33 g/mol .[2]

  • Preparation of a Dilution Series:

    • Using the primary stock solution, prepare a series of at least five dilutions of decreasing concentration using volumetric glassware. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax, which is the optimal linear range for most spectrophotometers.[12]

  • Acquisition of the Absorption Spectrum:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Fill a quartz cuvette with the solvent to be used as the blank. Place it in both the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 250-500 nm).[13]

    • Using one of the mid-range dilutions, replace the sample cuvette and scan the absorbance across the same wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

  • Measurement of Absorbance for the Dilution Series:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Sequentially measure the absorbance of the blank and each of the prepared dilutions, starting from the least concentrated. Rinse the sample cuvette with the next solution in the series before filling to ensure accuracy. Record each absorbance value.

  • Data Analysis and Calculation of ε:

    • Plot the measured absorbance (A) at λmax on the y-axis against the known concentration (c) in mol·L⁻¹ on the x-axis.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The slope of this line is equal to ε × b. Since the path length (b) is 1 cm, the slope of the line is the molar extinction coefficient (ε).[14]

    • The R² value of the linear regression should be >0.99 to ensure the quality and reliability of the determined ε.

The workflow for this crucial determination is outlined below.

Sources

A Technical Guide to the Photochemistry of Caged Noradrenaline and Dopamine for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the core photochemical differences between caged noradrenaline and caged dopamine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters that govern the utility of these powerful optogenetic tools. By understanding the nuances of their photochemistry, researchers can make more informed decisions in designing experiments that require precise spatiotemporal control of noradrenergic and dopaminergic signaling.

Introduction: The Imperative for Precise Neurotransmitter Control

The ability to precisely control the release of neurotransmitters in time and space has revolutionized the study of neural circuits and the development of novel therapeutics. Caged compounds, which are biologically inactive molecules that release a bioactive substance upon photolysis, offer an unparalleled level of control.[1] Noradrenaline (NA) and dopamine (DA), two critical catecholaminergic neurotransmitters, are implicated in a vast array of physiological and pathological processes, from reward and motivation to attention and arousal.[2] Consequently, caged versions of NA and DA have become indispensable tools in neuroscience research.

The efficacy and precision of uncaging experiments hinge on the photochemical properties of the caged compound. These properties, including the choice of the photolabile protecting group ("cage"), the quantum yield of photolysis, release kinetics, and the nature of photolytic byproducts, can vary significantly between different caged neurotransmitters and even between different caged versions of the same neurotransmitter. This guide will dissect the key photochemical distinctions between caged noradrenaline and caged dopamine, providing a framework for selecting the optimal tool for specific research applications.

The Molecular Architecture of Caged Catecholamines: A Tale of Two Moieties

The core structure of both noradrenaline and dopamine features a catechol ring and an amine group, both of which are potential sites for the attachment of a photolabile protecting group. However, the choice of caging position has profound implications for the stability and utility of the resulting compound.

The Criticality of Caging the Catechol Group

Early attempts at caging catecholamines often involved modifying the amine group. However, this approach is fraught with challenges, most notably the susceptibility of the uncaged catechol moiety to oxidation.[3][4] For instance, NPEC-caged noradrenaline, where the cage is attached to the amine, is prone to oxidative decomposition.[3][4] This instability can lead to a high background concentration of the free neurotransmitter and the formation of potentially toxic byproducts.

To circumvent this, modern caged catecholamines are predominantly designed with the caging group attached to one of the hydroxyl groups of the catechol ring.[3][4] This strategy not only enhances the chemical stability of the caged compound in biological buffers but also often leads to more favorable photochemical properties.[3][4]

Diagram: Generalized Structure of a Catechol-Caged Neurotransmitter

G cluster_neurotransmitter Neurotransmitter Core Catechol Catechol Ring Amine Amine Group Catechol->Amine Ethylamine Sidechain Cage Photolabile Protecting Group Cage->Catechol Covalent Bond (Photocleavable) Light Light (hν) Light->Cage caption Fig. 1: Caging the catechol group enhances stability.

Caption: General structure of a catechol-caged neurotransmitter.

A Comparative Analysis of Photochemical Properties

The selection of a caged neurotransmitter for a specific application requires a careful consideration of its photochemical properties. The following table summarizes the key parameters for several common caged versions of noradrenaline and dopamine.

Caged CompoundCaging Groupλmax (nm)Quantum Yield (Φ)Two-Photon Action Cross-Section (δu) (GM)Key Features & Considerations
Caged Noradrenaline
CNV-NACarboxynitroveratryl350[3][4]0.19[4]Not ReportedGood aqueous solubility and chemical stability; compatible with 405 nm light sources.[3][4]
Caged Dopamine
CNV-DACarboxynitroveratryl~350[5]Not ReportedNot ReportedCompatible with 365 nm and potentially 405 nm light sources.[5][6]
RuBi-DopaRuthenium-bipyridine~4500.085 - 0.119[7]Similar to RuBi-Glutamate[5]High two-photon sensitivity; releases dopamine with visible light.[7][8]
CyHQ-O-DA8-cyano-7-hydroxyquinolinyl365/4050.19 - 0.20[5]Similar to RuBi-DA[5]Stable in physiological buffer with rapid release kinetics.[5]
BBHCM-DANot ReportedNot ReportedHigh sensitivity to two-photon excitation.[5]Instability toward spontaneous hydrolysis in the dark.[5]

Note: "Not Reported" indicates that the value was not found in the surveyed literature. GM = Goeppert-Mayer units.

Quantum Yield: The Efficiency of Light-Induced Release

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the desired photorelease event.[9] A higher quantum yield is generally desirable as it means that less light energy is required to release a given amount of neurotransmitter, thereby minimizing the potential for phototoxicity and off-target effects.

As shown in the table, CNV-NA has a reported quantum yield of 0.19, which is comparable to that of CyHQ-O-DA (0.19-0.20).[4][5] RuBi-Dopa exhibits a slightly lower quantum yield of 0.085-0.119.[7] The choice of caging group significantly influences the quantum yield. For instance, the nitrodibenzofuran (NDBF) caging group has been shown to have a very high quantum yield of 0.7 for caging Ca2+, suggesting its potential for creating highly efficient caged neurotransmitters.[10]

Release Kinetics: The Speed of Neurotransmitter Delivery

The rate at which the neurotransmitter is released from its cage is a critical parameter, especially for studying fast synaptic events. Ideally, the release should be faster than the biological process being investigated.[9] For many applications in neuroscience, release times on the order of microseconds to milliseconds are required.

Caging the hydroxyl group of the catechol ring generally affords neurotransmitter photorelease with microsecond kinetics.[3] In contrast, uncaging from an amine group via a carbamate linkage is often a rate-limiting step.[3] This further underscores the advantage of catechol caging for studying rapid neuronal signaling.

Photolytic Byproducts: The Unwanted Consequences of Uncaging

The photolysis of a caged compound generates not only the desired bioactive molecule but also a "spent" cage and potentially other byproducts. These byproducts can have their own biological effects, which can confound the interpretation of experimental results.

A significant concern with caged catecholamines is the formation of toxic byproducts. For example, the photochemical release of epinephrine, a molecule structurally similar to noradrenaline and dopamine, can be accompanied by the formation of adrenochrome, a neuro- and cardiotoxic compound.[11][12] This is particularly problematic when the cage is attached to the amine group. The use of a carbamate linker between the caging group and the amine has been shown to mitigate the formation of adrenochrome during the photolysis of caged epinephrine.[11][12]

For catechol-caged compounds, the primary byproduct is the spent caging group, such as 2-nitrosophenylglyoxylate from CNB-caged compounds.[13] While generally considered to be less reactive than adrenochrome, it is crucial to perform control experiments to ensure that the spent cage does not have any confounding effects on the biological system under investigation.

Experimental Protocols: A Practical Guide to Uncaging

The successful implementation of neurotransmitter uncaging experiments requires careful attention to the experimental setup and protocol. This section provides a general workflow for one-photon and two-photon uncaging in brain slices.

One-Photon Uncaging Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BrainSlice Prepare Acute Brain Slice PatchClamp Establish Whole-Cell Patch-Clamp Recording BrainSlice->PatchClamp CagedCompound Prepare Caged Neurotransmitter Solution CagedCompound->PatchClamp PositionLight Position Light Source (e.g., UV Laser) over Region of Interest PatchClamp->PositionLight DeliverPulse Deliver Light Pulse (e.g., 365-405 nm) PositionLight->DeliverPulse RecordResponse Record Electrophysiological or Imaging Response DeliverPulse->RecordResponse AnalyzeData Analyze Recorded Data RecordResponse->AnalyzeData caption Fig. 2: Workflow for one-photon uncaging.

Caption: A generalized workflow for one-photon uncaging experiments.

Step-by-Step Methodology:

  • Brain Slice Preparation: Prepare acute brain slices from the desired brain region according to standard protocols.

  • Caged Compound Solution: Dissolve the caged noradrenaline or dopamine in artificial cerebrospinal fluid (aCSF) to the desired final concentration. Protect the solution from light to prevent premature uncaging.

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest within the brain slice.

  • Light Source Positioning: Position the light source (e.g., a UV laser or a flash lamp) over the specific area of the neuron or circuit to be stimulated.

  • Photolysis: Deliver a brief pulse of light at the appropriate wavelength to uncage the neurotransmitter. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.

  • Data Acquisition: Record the resulting electrophysiological or optical (e.g., calcium imaging) response.

  • Control Experiments: Perform control experiments by applying the light pulse in the absence of the caged compound and by applying the caged compound without photolysis to ensure that the observed effects are due to the uncaged neurotransmitter.

Two-Photon Uncaging for Enhanced Spatial Resolution

Two-photon uncaging offers superior spatial resolution compared to one-photon uncaging, allowing for the stimulation of individual dendritic spines.[7][14] This technique utilizes a pulsed infrared laser, where the simultaneous absorption of two lower-energy photons excites the caging group.[14]

Diagram: Two-Photon Uncaging Setup

G Laser Pulsed Infrared Laser (e.g., 740-800 nm) Microscope Two-Photon Microscope Laser->Microscope Objective High NA Objective Microscope->Objective BrainSlice Brain Slice with Caged Compound Objective->BrainSlice Neuron Target Neuron BrainSlice->Neuron caption Fig. 3: Key components of a two-photon uncaging system.

Caption: A simplified schematic of a two-photon uncaging setup.

The experimental protocol for two-photon uncaging is similar to that of one-photon uncaging, with the primary difference being the use of a two-photon microscope and a pulsed infrared laser. The two-photon action cross-section (δu) is a critical parameter for two-photon uncaging, as it determines the efficiency of two-photon absorption. Caged compounds with larger two-photon action cross-sections are more suitable for this technique.

Signaling Pathways: The Downstream Consequences of Uncaging

The release of noradrenaline or dopamine initiates a cascade of intracellular signaling events through their respective G protein-coupled receptors (GPCRs). Understanding these pathways is essential for interpreting the results of uncaging experiments.

Noradrenergic Signaling

Noradrenaline acts on α- and β-adrenergic receptors. For example, α2-adrenergic receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

Diagram: α2-Adrenergic Receptor Signaling

G NA Noradrenaline Alpha2R α2-Adrenergic Receptor NA->Alpha2R Gi Gi/o Protein Alpha2R->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gi->GIRK ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA K_out K+ Efflux GIRK->K_out caption Fig. 4: Simplified α2-adrenergic signaling pathway.

Caption: Simplified α2-adrenergic signaling cascade.

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors are typically Gs-coupled and stimulate adenylyl cyclase, leading to an increase in cAMP. Conversely, D2-like receptors are Gi/o-coupled and inhibit adenylyl cyclase.[5]

Diagram: D2-Dopamine Receptor Signaling

G DA Dopamine D2R D2 Receptor DA->D2R Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA caption Fig. 5: Simplified D2-dopamine receptor signaling.

Caption: Simplified D2-dopamine receptor signaling cascade.

Conclusion: Navigating the Nuances of Caged Catecholamine Photochemistry

The choice between caged noradrenaline and caged dopamine, and among the various caged versions of each, is a critical decision that can significantly impact the outcome and interpretability of an experiment. This guide has highlighted the key photochemical differences that researchers must consider, from the molecular design of the caged compound to its efficiency of photorelease and the potential for unwanted byproducts.

A thorough understanding of these principles empowers researchers to select the most appropriate tool for their specific scientific question. As the field of photopharmacology continues to evolve, the development of new caging groups with improved photochemical properties will undoubtedly further enhance our ability to dissect the complex roles of noradrenaline and dopamine in brain function and disease.

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  • Korth, H. G., et al. (2006). Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. Journal of the American Chemical Society, 128(21), 6908–6917. [Link]

  • Feng, J., et al. (2020). Monitoring norepinephrine release in vivo using next-generation GRABNE sensors. Neuron, 107(2), 274-288.e6. [Link]

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An In-depth Technical Guide to NPEC-Caged Norepinephrine: Properties, Application, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount to unraveling complex biological processes. Caged compounds, which are rendered biologically inert by a photoremovable protecting group, offer an unparalleled method for achieving such control.[1] This guide provides a comprehensive technical overview of NPEC-caged norepinephrine, a powerful tool for the controlled release of the neurotransmitter norepinephrine using light.

Introduction to NPEC-Caged Norepinephrine

NPEC-caged norepinephrine is a derivative of the endogenous neurotransmitter norepinephrine where the biological activity is temporarily blocked by a 1-(2-nitrophenyl)ethyl (NPEC) caging group.[2][3] This chemical modification prevents norepinephrine from binding to its adrenergic receptors. The application of ultraviolet (UV) light induces a photochemical reaction that cleaves the NPEC group, rapidly releasing free, active norepinephrine. This "uncaging" process allows for highly localized and temporally precise activation of adrenergic signaling pathways, enabling researchers to mimic physiological signaling events with high fidelity.

Chemical and Physical Properties

A thorough understanding of the chemical identifiers and physical properties of NPEC-caged norepinephrine is essential for its proper handling, storage, and application in experimental settings.

Chemical IdentifierValueSource
CAS Number 1257323-83-3[2][3]
IUPAC Name 4-[(1R)-[2-[1-(2-Nitrophenyl)ethyl]carboxyamino]-1-hydroxyethyl]benzene-1,2-diol[2][3]
Molecular Formula C₁₇H₁₈N₂O₇[2][3]
Molecular Weight 362.33 g/mol [2][3]
SMILES CC(OC(NCC2=CC=C(O)C(O)=C2)=O)C1=C(=O)C=CC=C1[2]
InChIKey Not readily available in searched literature

Storage: NPEC-caged norepinephrine should be stored at -20°C to ensure its stability and prevent degradation.[2]

Synthesis of NPEC-Caged Norepinephrine

While a detailed, step-by-step synthesis protocol for NPEC-caged norepinephrine is not widely published in standard literature, the general principle involves the reaction of norepinephrine with a derivative of 1-(2-nitrophenyl)ethanol. A common strategy for caging primary amines is through the formation of a carbamate linkage. This can be achieved by reacting norepinephrine with an activated NPEC-chloroformate or a similar reactive NPEC derivative.

The synthesis generally proceeds as follows:

  • Protection of the catechol hydroxyl groups: The two hydroxyl groups on the benzene ring of norepinephrine are highly reactive and susceptible to oxidation. Therefore, they are typically protected with a suitable protecting group (e.g., benzyl or silyl ethers) prior to the caging reaction.

  • Caging of the primary amine: The protected norepinephrine is then reacted with an NPEC-containing reagent, such as NPEC-chloroformate, in the presence of a non-nucleophilic base. This reaction forms the NPEC-carbamate at the primary amine of the norepinephrine side chain.

  • Deprotection of the catechol hydroxyl groups: Finally, the protecting groups on the catechol hydroxyls are removed under conditions that do not affect the NPEC-caging group, yielding the final NPEC-caged norepinephrine product.

Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Photolysis Mechanism: The Uncaging Process

The release of norepinephrine from its NPEC cage is initiated by the absorption of UV light, typically in the range of 340-360 nm. The photolysis of the 1-(2-nitrophenyl)ethyl carbamate proceeds through a well-established intramolecular rearrangement.

Upon photoexcitation, the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[4] This unstable intermediate then rapidly rearranges and fragments, releasing the free norepinephrine, carbon dioxide, and a 2-nitrosoacetophenone byproduct.[5] The speed of this release is a critical advantage, often occurring on the microsecond to millisecond timescale, which is sufficiently fast for studying many rapid physiological processes.[4]

G Photolysis of NPEC-Caged Norepinephrine cluster_caged NPEC-Caged Norepinephrine cluster_products Photolysis Products caged_NE NE caged_NE->NE UV Light (340-360 nm) co2 + CO₂ + byproduct caption Photochemical release of norepinephrine.

Figure 1. Photochemical release of norepinephrine.

Experimental Protocol: Photo-uncaging in Neuronal Preparations

The following protocol provides a general framework for the application of NPEC-caged norepinephrine in acute brain slices for electrophysiological recording. This protocol should be adapted based on the specific experimental goals and available equipment.

Materials:

  • NPEC-caged norepinephrine

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup (vibratome, etc.)[6][7]

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system[8]

  • UV light source (e.g., flash lamp, UV laser, or UV-LED) coupled to the microscope

  • Appropriate filters for the light source to select the desired wavelength range (e.g., 340-360 nm)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of NPEC-caged norepinephrine (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[6][7]

    • Allow the slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour before recording.

  • Loading of Caged Compound:

    • Transfer a brain slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

    • Add the NPEC-caged norepinephrine stock solution to the perfusion aCSF to achieve the desired final working concentration (typically in the range of 10-200 µM).

    • Allow the slice to incubate in the caged compound-containing aCSF for at least 10-15 minutes to ensure adequate tissue penetration.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron of interest in the brain slice.

    • Monitor the baseline electrical activity of the neuron.

  • Photolysis (Uncaging):

    • Position the light spot from the UV source over the area of interest (e.g., the soma or dendrites of the recorded neuron).

    • Deliver a brief pulse of UV light (e.g., 1-10 ms duration) to uncage the norepinephrine. The optimal light intensity and duration should be determined empirically to elicit a physiological response without causing photodamage.

    • Record the resulting change in the neuron's membrane potential or current.

  • Controls:

    • Perform control experiments where UV light is delivered to the slice in the absence of the caged compound to ensure that the light itself does not elicit a response.

    • In some experiments, apply adrenergic receptor antagonists to confirm that the observed response is mediated by the uncaged norepinephrine acting on its specific receptors.

G Experimental Workflow for NPEC-Caged Norepinephrine Uncaging prep Prepare Acute Brain Slices recover Slice Recovery in aCSF prep->recover load Incubate with NPEC-caged Norepinephrine recover->load record Establish Whole-Cell Recording load->record uncage Deliver UV Light Pulse record->uncage analyze Record and Analyze Neuronal Response uncage->analyze control Perform Control Experiments analyze->control

Figure 2. Experimental workflow for uncaging.

Adrenergic Signaling Pathways

Upon release, norepinephrine activates two main families of G protein-coupled receptors (GPCRs): α-adrenergic and β-adrenergic receptors. These receptors are further divided into subtypes, with α1 and β1 receptors being prominent in many physiological responses.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11][12] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[10][11]

G α1-Adrenergic Receptor Signaling Pathway NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 Gq Gq Protein alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Response Cellular Response PKC->Response

Figure 3. Norepinephrine α1-adrenergic signaling.

β1-Adrenergic Receptor Signaling

β1-adrenergic receptors are coupled to Gs proteins.[13] Upon norepinephrine binding, the activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][14][15] cAMP acts as a second messenger and activates protein kinase A (PKA).[13][14][16] PKA then phosphorylates a variety of downstream substrates, including ion channels, enzymes, and transcription factors, ultimately leading to a physiological response, such as increased heart rate and contractility in cardiac myocytes.[15][16]

G β1-Adrenergic Receptor Signaling Pathway NE Norepinephrine beta1 β1-Adrenergic Receptor NE->beta1 Gs Gs Protein beta1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Sources

Methodological & Application

Illuminating Adrenergic Signaling: A Guide to Mapping Receptors with NPEC-Caged Norepinephrine Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Spatial Logic of Noradrenergic Transmission

Norepinephrine (NE) is a pivotal catecholamine neurotransmitter that orchestrates a vast array of physiological and cognitive processes, from attention and arousal to cardiovascular function. Its actions are mediated by a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (ARs), which are broadly classified into α (α1, α2) and β (β1, β2, β3) subtypes.[1] The precise spatial arrangement and density of these receptors on neuronal and non-neuronal cells are fundamental to understanding the functional organization of noradrenergic circuits and their roles in health and disease.[2][3][4]

Traditional pharmacological methods, while powerful, often lack the spatial and temporal precision required to dissect the intricate signaling landscapes governed by adrenergic receptors.[5] The advent of "caged" compounds, biologically inert molecules that release an active ligand upon photolysis, has revolutionized our ability to probe these complex systems.[5][6] This application note provides a comprehensive guide to the use of NPEC-caged norepinephrine (NPEC-caged NE), a photolabile precursor of norepinephrine, for the high-resolution mapping of adrenergic receptors. By employing focal light stimulation, researchers can achieve precise spatiotemporal control over NE release, enabling the targeted activation of adrenergic receptors and the subsequent measurement of downstream signaling events.[7][8]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photopharmacology to investigate adrenergic signaling with unprecedented detail. We will delve into the underlying principles of NPEC-caged NE photolysis, provide detailed experimental protocols for its application in brain slices, and discuss the interpretation of the resulting data.

The Principle of NPEC-Caged Norepinephrine Photolysis

The core of this technique lies in the use of a "caging" molecule, in this case, 1-(2-nitrophenyl)ethyl (NPE), which is covalently attached to the norepinephrine molecule, rendering it biologically inactive.[9] The NPEC (N-(1-(2-nitrophenyl)ethyl)carbamoyl) caging group offers stability in aqueous solutions and efficient photorelease upon near-UV light illumination.

Upon exposure to a focused beam of light, typically in the near-UV range (e.g., 360 nm), the NPEC cage undergoes a photochemical reaction that cleaves the bond, liberating free, biologically active norepinephrine.[10] This "uncaging" process is rapid, allowing for concentration jumps of the neurotransmitter on a millisecond timescale.[5] The spatial precision of this technique is dictated by the focus of the light source, which, when coupled with advanced microscopy techniques like two-photon excitation, can be restricted to sub-micrometer dimensions, approaching the scale of individual synapses.[11][12][13][14][15]

The released norepinephrine can then bind to and activate adrenergic receptors in the immediate vicinity of the photolysis event. The cellular response to this localized receptor activation can be monitored using a variety of techniques, including electrophysiological recordings (e.g., patch-clamp), fluorescence imaging of second messengers (e.g., cAMP or Ca2+), or genetically encoded biosensors for norepinephrine itself.[16] By systematically scanning the light source across a region of interest and recording the corresponding cellular responses, a detailed functional map of adrenergic receptor distribution and sensitivity can be constructed.

Adrenergic Receptor Signaling Pathways

A foundational understanding of adrenergic receptor signaling is crucial for designing and interpreting uncaging experiments. Adrenergic receptors are GPCRs that, upon ligand binding, activate distinct intracellular signaling cascades.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors NE1 Norepinephrine alpha1 α1-AR NE1->alpha1 Gq Gq alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NE2 Norepinephrine alpha2 α2-AR NE2->alpha2 Gi Gi alpha2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease NE3 Norepinephrine beta_AR β-ARs NE3->beta_AR Gs Gs beta_AR->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA

Caption: Major adrenergic receptor signaling pathways.

  • α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

  • β-Adrenergic Receptors: All three subtypes (β1, β2, and β3) are primarily coupled to Gs proteins.[17][18] Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[17][18][19] It is also important to note the existence of non-canonical, G-protein independent signaling pathways for some adrenergic receptors.[17][20][21]

Experimental Workflow for Adrenergic Receptor Mapping

The successful mapping of adrenergic receptors using NPEC-caged NE photolysis requires a carefully planned experimental workflow. This typically involves sample preparation, setting up the photolysis and imaging system, data acquisition, and subsequent analysis.

Experimental_Workflow prep Sample Preparation (e.g., Brain Slices) loading Bath Application of NPEC-caged NE prep->loading setup Microscope & Photolysis Setup (Two-Photon System) loading->setup identification Cell Identification & Electrophysiological Recording setup->identification photolysis Focal Photolysis of NPEC-caged NE identification->photolysis data_acq Data Acquisition (e.g., Postsynaptic Currents) photolysis->data_acq mapping Systematic Scanning & Response Mapping data_acq->mapping analysis Data Analysis & Receptor Map Generation mapping->analysis

Caption: A generalized experimental workflow for receptor mapping.

Detailed Protocols

PART 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices, a common ex vivo model for studying neuronal circuits.

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid (aCSF))

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Standard aCSF for recovery and recording

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, carbogenated cutting solution to remove blood and cool the brain.

  • Brain Extraction: Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Slicing: Mount the brain onto the vibratome stage and cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.

  • Recovery: Transfer the slices to a holding chamber containing standard aCSF saturated with carbogen. Allow the slices to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature until use.

PART 2: Two-Photon Uncaging and Electrophysiological Recording

This protocol outlines the procedure for performing two-photon photolysis of NPEC-caged NE while simultaneously recording cellular responses.[11][13][14][15]

Materials:

  • Two-photon microscope equipped with a mode-locked Ti:sapphire laser.[11]

  • Pockels cell or acousto-optic modulator (AOM) for precise laser power control.

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, headstage).

  • Recording chamber with perfusion system.

  • NPEC-caged norepinephrine (commercially available).

  • Internal solution for patch pipettes.

Procedure:

  • Slice Placement and Perfusion: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.

  • Cell Identification and Patching: Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron. Establish a whole-cell patch-clamp recording to monitor membrane potential or current.

  • Bath Application of NPEC-caged NE: Add NPEC-caged NE to the perfusion aCSF at a suitable concentration (typically in the low micromolar range). Allow sufficient time for the caged compound to equilibrate within the tissue.

  • Laser Tuning and Power Calibration: Tune the laser to the appropriate wavelength for two-photon excitation of NPEC-caged NE (typically around 720-740 nm). Calibrate the laser power to a level that elicits a consistent response without causing photodamage.

  • Focal Photolysis and Data Acquisition:

    • Position the focused laser spot at a specific location on or near the patched neuron (e.g., on a dendrite).

    • Deliver a brief laser pulse (e.g., 1-5 ms) to uncage the norepinephrine.

    • Simultaneously record the electrophysiological response (e.g., an inward or outward current, or a change in membrane potential).

  • Systematic Mapping: Move the uncaging spot systematically to different locations around the neuron of interest and repeat the photolysis and recording steps. This will generate a spatial map of adrenergic receptor-mediated responses.

Data Analysis and Interpretation

The primary data obtained from these experiments will be a series of electrophysiological responses corresponding to different photostimulation sites.

Data Processing Steps:

  • Response Quantification: For each photostimulation site, measure the peak amplitude, latency, and duration of the evoked response.

  • Spatial Mapping: Create a 2D or 3D map by plotting the response amplitude at each corresponding photostimulation coordinate.

  • Pharmacological Validation: To confirm that the observed responses are mediated by specific adrenergic receptor subtypes, bath apply selective antagonists for α1, α2, or β receptors and repeat the mapping experiment. A reduction or elimination of the response in the presence of a specific antagonist will confirm the involvement of that receptor subtype.

Quantitative Data Summary:

ParameterDescriptionTypical Values
Laser Wavelength Two-photon excitation wavelength for NPEC-caged NE720 - 740 nm
Laser Power Power at the sample plane5 - 20 mW
Pulse Duration Duration of the uncaging laser pulse1 - 5 ms
NPEC-caged NE Conc. Concentration in the bath solution1 - 10 µM
Response Latency Time from photolysis to the onset of the response10 - 100 ms
Response Amplitude Peak current or voltage changeVaries depending on receptor density and cell type

Conclusion and Future Directions

The use of NPEC-caged norepinephrine photolysis provides an unparalleled tool for dissecting the functional organization of adrenergic signaling with high spatiotemporal resolution.[13][14] This technique allows for the precise mapping of adrenergic receptor distribution and sensitivity on a subcellular level, offering critical insights into the roles of norepinephrine in synaptic transmission, neuronal excitability, and network dynamics.[15][22]

Future advancements in this field will likely involve the development of new caged compounds with improved two-photon cross-sections and photolysis quantum yields, as well as the combination of uncaging with other advanced imaging modalities, such as genetically encoded sensors for downstream signaling molecules.[5][16] These innovations will further enhance our ability to unravel the complexities of adrenergic signaling and its implications for brain function and disease.

References

  • Zito Lab. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines.
  • MedchemExpress.com. NPEC-caged-dopamine.
  • NIH.
  • PubMed. Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function.
  • PubMed. Photolysis of caged neurotransmitters: theory and procedures for light delivery.
  • Frontiers. Adrenergic Signaling: A Targetable Checkpoint Limiting Development of the Antitumor Immune Response.
  • ResearchGate. Schematic illustration of the experimental setup combining IR video...
  • SPIE Digital Library. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices.
  • Tocris Bioscience. Caged Compounds | Optopharmacology.
  • MDPI.
  • Tocris Bioscience. NPEC-caged-dopamine | Non-selective Dopamine Receptor Agonists.
  • ResearchGate. Novel signaling pathway through the beta-adrenergic receptor.
  • Concordia's Spectrum.
  • Hello Bio. Optopharmacology.
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • NIH. A Chemically Stable Photocaged Noradrenaline.
  • Frontiers. Two-Photon Uncaging of Caged Neurotransmitters.
  • News-Medical.
  • PubMed. Two-photon uncaging microscopy.
  • Springer Nature Experiments. Two-photon Microscopy Protocols and Methods.
  • Norbrain. 3D scanning and uncaging two-photon microscopy.
  • NIH. Optical Mapping of Release Properties in Synapses.
  • bioRxiv.org.
  • bioRxiv.org. A Photoactivatable Norepinephrine for Probing Adrenergic Neural Circuits.
  • ZORA.
  • Review of data processing of functional optical microscopy for neuroscience.
  • ResearchGate. Two-photon imaging of NE signals in awake behaving mice using...
  • PubMed.
  • ResearchGate. Photolysis of epinephrine and its “caged” analogs. (A) UV–Vis...
  • ResearchGate. A Chemically Stable Photocaged Noradrenaline.

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Troubleshooting & Optimization

Technical Support Center: Minimizing Spontaneous Hydrolysis of NPEC-Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 1-(2-Nitrophenyl)ethyl Carbonate (NPEC) Caged Compounds

Ticket ID: NPEC-STAB-001 Assigned Specialist: Senior Application Scientist, Photopharmacology Division

Executive Summary: The Stability Matrix

The Core Problem: NPEC (1-(2-Nitrophenyl)ethyl carbonate) is a popular photolabile protecting group because it uncages rapidly upon UV irradiation (365 nm) and releases CO₂ as a byproduct, driving the reaction forward. However, the carbonate linkage is chemically susceptible to nucleophilic attack (hydrolysis) in the dark, particularly in basic pH or in the presence of nucleophilic buffers.

The Solution: Minimizing "dark hydrolysis" requires a three-pronged approach: pH suppression during storage, nucleophile exclusion in buffer selection, and temperature management following the Arrhenius kinetic model.

Mechanism of Instability (Root Cause Analysis)

To prevent hydrolysis, you must understand the competition between the desired Photolysis pathway and the unwanted Hydrolysis pathway.

Diagram 1: NPEC Reaction Pathways

This diagram illustrates the competing pathways: The desired UV-triggered release vs. the unwanted dark hydrolysis driven by nucleophiles (Nu:).

NPEC_Pathways NPEC NPEC-Caged Compound (Intact Carbonate) UV UV Light (365 nm) NPEC->UV Trigger Dark Dark Conditions (Nucleophiles/High pH) NPEC->Dark Spontaneous Attack Inter Aci-Nitro Intermediate UV->Inter Fast Product Active Cargo (Drug/Molecule) Dark->Product Premature Release Byprod_Hydro Byproducts: CO2 + Nitrophenylethanol Dark->Byprod_Hydro Hydrolysis Inter->Product Release Byprod_Photo Byproducts: CO2 + Nitrosoacetophenone Inter->Byprod_Photo Decarboxylation

Caption: Figure 1. The NPEC Stability Fork. The red path represents spontaneous hydrolysis (background noise), which must be minimized to ensure the green path (signal) dominates.

Strategic Protocol: Buffer & Solvent Optimization

The choice of buffer is the single most critical factor in NPEC stability.

A. Buffer Selection Guide

Rule of Thumb: Avoid primary amines. The carbonate carbonyl is electrophilic; primary amines (like Tris) can attack it, causing background decaging.

Buffer SystemSuitabilityTechnical Rationale
PBS (Phosphate) High Non-nucleophilic. Ideal for short-term experiments.
HEPES / MOPS High Zwitterionic, sterically hindered amines. Low nucleophilicity. Excellent pH stability.[1]
Tris (Tris-HCl) Low / Risk Contains a primary amine.[2] Can act as a nucleophile and accelerate carbonate hydrolysis.
Carbonate/Bicarb Avoid High pH usually required; promotes base-catalyzed hydrolysis.
B. The "Flash-Dilution" Protocol

Do not store NPEC compounds in aqueous buffer. Use this self-validating workflow:

  • Stock Preparation: Dissolve NPEC compound in anhydrous DMSO (Grade: ≥99.9%) to 10–100 mM.

    • Why: Hydrolysis cannot occur without water.

    • Storage: Aliquot and store at -20°C or -80°C, protected from light.

  • The Acidic Quench (Optional but Recommended): If your compound allows, add 0.1% acetic acid to the DMSO stock.

    • Why: Stabilizes the carbonate against trace moisture.

  • Experimental Prep (The T-Minus 5 Minute Rule):

    • Prepare your experimental buffer (e.g., HEPES pH 7.2).

    • ONLY dilute the DMSO stock into the buffer immediately before the experiment.

    • Keep on Ice: Lowering temperature from 25°C to 4°C reduces hydrolysis rates by approx. 4-5x (Arrhenius law).

Troubleshooting & FAQs

Q1: I see high background activity in my "Dark" control. Is my compound degrading? A: Likely yes. Perform the following diagnostic:

  • Check pH: Is your buffer pH > 7.4? NPEC hydrolysis is base-catalyzed. Try lowering pH to 7.0 or 7.2 if your biological system permits.

  • Check Nucleophiles: Are you using DTT or Mercaptoethanol? Thiols are potent nucleophiles that will cleave carbonates. Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic at neutral pH.

Q2: My compound precipitates upon dilution into buffer. A: NPEC groups are hydrophobic.

  • Fix: Ensure your final DMSO concentration is 0.5% - 1.0%.

  • Fix: Use Pluronic F-127 (0.02%) in the buffer to aid dispersion without triggering hydrolysis.

Q3: Can I use cell culture media (DMEM/RPMI)? A: Yes, but be aware that media contains amino acids and serum proteins (nucleophiles) and esterases.

  • Protocol: Minimize incubation time. Do not "pre-incubate" the caged compound in media for hours before UV triggering. Add, wait 10 mins for equilibration, then experiment.

Validation: The Dark Stability Assay

Before running a sensitive biological experiment, validate your batch stability.

Diagram 2: Stability Validation Workflow

Follow this logic flow to determine if your buffer system is compatible.

Stability_Workflow Start Start: Dissolve NPEC in Target Buffer (e.g., HEPES) Split Split Sample Start->Split T0 Aliquot T=0 (Inject HPLC immediately) Split->T0 T60 Incubate T=60 min (Dark, Room Temp) Split->T60 Analyze Calculate % Hydrolysis: ((Area_T0 - Area_T60) / Area_T0) * 100 T0->Analyze T60->Analyze Decision Is Hydrolysis > 5%? Analyze->Decision Pass PASS: Proceed to Experiment Decision->Pass No Fail FAIL: Optimize Conditions Decision->Fail Yes Fix1 Action: Lower pH Fail->Fix1 Fix2 Action: Change Buffer (Remove Tris/DTT) Fail->Fix2

Caption: Figure 2. The "Dark Stability" Decision Tree. A mandatory quality control step before applying NPEC compounds to precious biological samples.

Step-by-Step Assay Protocol
  • Prepare: 100 µM NPEC compound in your chosen buffer.

  • Inject (T=0): Immediately run on HPLC (Reverse Phase, C18, Acetonitrile/Water gradient). Measure Peak Area of the caged compound.

  • Wait: Incubate the remaining solution in the dark for 60 minutes.

  • Inject (T=60): Run HPLC again.

  • Calculate: If the peak area decreases by >5%, your buffer is too aggressive. Switch from Tris to HEPES or lower the temperature.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. (Authoritative review on stability and buffer selection for NPEC/NPE compounds).

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Detailed mechanistic insight into carbonate hydrolysis vs. photolysis).

  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch".[3] Angewandte Chemie International Edition. (Discusses nucleophilic sensitivity of caging groups).

  • Thermo Fisher Scientific. Buffer Preparation and Handling for Caged Compounds. (General guidelines on avoiding nucleophilic buffers like Tris). (Note: General technical support landing page for labeling chemistry).

Sources

Technical Support Center: Troubleshooting Low Uncaging Efficiency of NPEC-Norepinephrine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for NPEC-caged norepinephrine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving the photolytic release of norepinephrine. As your dedicated application scientist, I've structured this guide to move beyond a simple checklist and provide in-depth, causal explanations for common issues, ensuring your experiments are both successful and reproducible.

Section 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding NPEC-norepinephrine, providing the core knowledge needed for effective experimental design.

Q1: What is NPEC-caged norepinephrine and how does it work?

Answer: NPEC-caged norepinephrine is a biologically inactive form of the neurotransmitter norepinephrine. The norepinephrine molecule is temporarily modified with a photolabile protecting group, 1-(2-nitrophenyl)ethyl (NPEC).[1][2] This "cage" renders the norepinephrine unable to bind to its adrenergic receptors.

The release, or "uncaging," is initiated by exposing the compound to a pulse of ultraviolet (UV) light, typically around 350-360 nm.[3] The UV energy cleaves the bond holding the NPEC cage to the norepinephrine, liberating the active neurotransmitter with high spatiotemporal precision.[4] This technique allows for the precise control over the timing and location of norepinephrine release, mimicking synaptic transmission in a controlled manner.[4][5]

Here is a simplified representation of the uncaging process:

UncagingProcess cluster_caged Before Photolysis cluster_uncaged After Photolysis NPEC_NE NPEC-Norepinephrine (Inactive) NE Norepinephrine (Active) NPEC_NE->NE Byproduct Nitroso Byproduct NPEC_NE->Byproduct UV_Light UV Light Pulse (~360 nm) UV_Light->NPEC_NE Photolysis TroubleshootingWorkflow cluster_Compound Compound Checks cluster_Light Light Source Checks cluster_Params Parameter Checks Start Low/No Biological Response CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckLight Step 2: Assess Light Source & Optics CheckCompound->CheckLight Compound OK C1 Freshly prepared? Stored correctly (-20°C)? CheckCompound->C1 CheckParams Step 3: Optimize Experimental Parameters CheckLight->CheckParams Light Source OK L1 Correct Wavelength? (~360 nm) CheckLight->L1 CheckBio Step 4: Confirm Biological System Viability CheckParams->CheckBio Parameters Optimized P1 Concentration too high? (Inner-filter effect) CheckParams->P1 Success Problem Resolved CheckBio->Success System Viable C2 Solution clear? (No discoloration) C1->C2 L2 Sufficient Power? (Measure at sample) L1->L2 L3 UV-compatible optics? (Quartz) L2->L3 P2 Pulse duration too short? P1->P2 P3 Photodamage evident? P2->P3

Sources

distinguishing uncaging artifacts from genuine adrenergic responses

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Distinguishing Uncaging Artifacts from Genuine Adrenergic Responses Assigned Specialist: Senior Application Scientist, Electrophysiology Division

Introduction

Welcome to the Optical Physiology Support Center. You are likely here because your adrenergic uncaging experiments (using caged-norepinephrine or epinephrine) are yielding ambiguous signals.

Distinguishing a genuine G-protein coupled receptor (GPCR) response from a photochemical artifact is the most critical validation step in 2-photon (2P) or UV uncaging. Unlike glutamate uncaging—where the response is ionotropic and fast (microseconds to milliseconds)—adrenergic signaling is metabotropic. This difference in kinetics is your primary diagnostic tool, but it is not infallible.

This guide synthesizes troubleshooting workflows to isolate phototoxicity , thermal artifacts , and chemical byproducts from true physiological signaling.

Module 1: The "Is It Real?" Diagnostic Workflow

Before altering your rig, run your current signal through this logic gate. Adrenergic responses are biologically constrained; artifacts are physics-constrained.

DiagnosticWorkflow Start Observed Uncaging Response LatencyCheck Check Latency (Onset) Start->LatencyCheck Fast < 2 ms (Instantaneous) LatencyCheck->Fast Fast Rise Slow > 10-50 ms (Delayed) LatencyCheck->Slow Slow Rise Artifact1 Suspect: Photoelectric Effect or Thermal Capacitance Change Fast->Artifact1 PharmaCheck Apply Antagonist (e.g., Prazosin/Propranolol) Slow->PharmaCheck SignalPersists Signal Persists PharmaCheck->SignalPersists SignalBlocked Signal Blocked PharmaCheck->SignalBlocked Artifact2 Suspect: pH Artifact (ASICs) or Phototoxicity SignalPersists->Artifact2 Real CONFIRMED: Genuine Adrenergic Response SignalBlocked->Real

Figure 1: Decision tree for categorizing uncaging responses based on kinetics and pharmacology.

Module 2: Troubleshooting Light Artifacts (Thermal & Photoelectric)

The Issue: You observe a "current" that aligns perfectly with the laser pulse duration. The Cause: High-intensity IR light (2-photon) or UV light causes non-physiological physical changes.

1. Thermal Lensing & Capacitance Changes

Water absorbs infrared light (especially >900nm). High average power causes localized heating, changing the refractive index ("thermal lensing") and physically expanding the membrane. This rapid capacitance change (


) generates a fake current (

) in voltage-clamp mode.
  • Symptoms:

    • Rise time is instantaneous (<0.5 ms).

    • Response duration equals laser dwell time.

    • Signal persists in "Cage-Only" (no cell) or "Cell-Only" (no cage) controls.

  • Solution:

    • Use a Pulse Picker: Reduce the repetition rate of your laser.[1] This lowers average power (reducing heat) while maintaining peak power (required for 2P excitation).[1]

    • Wavelength Optimization: Shift excitation to ~720-740 nm (for UV-sensitive cages like CNB or MNI) where water absorption is lower than at 800-900 nm.

2. Photoelectric Artifacts

Light striking the silver chloride (Ag/AgCl) electrode wire or the pipette tip can generate a photovoltaic current.

  • Validation: Block the objective lens. If the signal persists when the laser fires (but no light hits the sample), it is electrical crosstalk. If the signal disappears, but returns when hitting the pipette tip (without a cell), it is photoelectric.

Module 3: Chemical Artifacts (pH & Toxicity)

The Issue: The response looks biological (slower) but is not blocked by adrenergic antagonists. The Cause: The chemistry of uncaging.[2][3][4][5][6][7]

1. Proton Release (The "Acid" Artifact)

Most nitrobenzyl-based caging groups (CNB, MNI, NPEC) release a proton (


) upon photolysis.
  • Mechanism: Rapid local acidification (pH drop) activates Acid-Sensing Ion Channels (ASICs), which are common in neurons. This causes a depolarization that mimics an excitatory input.

  • Differentiation:

    • Buffer Capacity: Standard ACSF (bicarbonate) may be too slow to buffer the nanosecond pH drop. Supplement with 10-20 mM HEPES to test if the signal vanishes.

    • ASIC Blockers: Apply Amiloride (100 µM). If the response is blocked by Amiloride but not by Prazosin (alpha-blocker), it is a pH artifact.

2. Cage Pharmacology (GABA-like effects)

Caged compounds are not always inert.[8] For example, MNI-glutamate is known to antagonize GABA-A receptors.[6] While less documented for caged-norepinephrine (e.g., CNV-NA), the caging group itself can act as a weak antagonist or channel blocker.

  • Test: Wash in the caged compound without uncaging. Monitor mEPSCs. If the frequency or amplitude of background synaptic events changes, the cage is biologically active.

Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" Pharmacological Validation

Objective: Conclusively prove the signal is adrenergic.

  • Baseline Recording:

    • Establish a stable whole-cell patch (Voltage Clamp or Current Clamp).

    • Perfuse Caged-Norepinephrine (e.g., 50-100 µM CNV-NA) for 10 minutes to equilibrate tissue depth.

  • Uncaging Trial (Control):

    • Target a spine or soma.

    • Pulse: 720 nm (2P) or 350-405 nm (1P). Duration: 1-5 ms.

    • Expectation: A slow outward current (GIRK activation via alpha-2) or depolarization (alpha-1/beta), onset >50ms.

  • Antagonist Wash-in:

    • Apply specific antagonist (e.g., 10 µM Prazosin for

      
      , 1 µM Propranolol for 
      
      
      
      ).
    • Wait 10 minutes.

  • Uncaging Trial (Block):

    • Repeat the exact same laser pulse.

    • Result: The slow physiological component should vanish. Any remaining fast "spike" is an artifact.

  • Washout (Optional but recommended):

    • Wash out the antagonist (20 mins).

    • Confirm signal recovery.

Protocol B: The "Light-Only" Control

Objective: Rule out thermal/toxicity issues.

  • Preparation: Use a slice without the caged compound (or a region of the dish where the cage perfusion hasn't reached, if using local puffing).

  • Stimulation: Deliver the maximum laser power you intend to use.

  • Analysis:

    • Any response here is Phototoxicity or Thermal Lensing .

    • Thresholding: Reduce laser power until this artifact disappears. This is your "Safe Power Limit."

Summary of Artifacts vs. Real Signals
FeatureGenuine Adrenergic ResponseUncaging/Light Artifact
Onset Latency Slow (>30-100 ms) due to G-protein cascadeInstant (<1 ms) or aligns with pulse
Duration Long (seconds to minutes)Short (often matches laser dwell)
Pharmacology Blocked by Prazosin/Yohimbine/PropranololResistant to receptor antagonists
Amiloride Sensitivity InsensitiveBlocked (if pH/ASIC mediated)
Laser Power Saturates (sigmoid curve)Linear or Exponential (thermal) increase
References
  • Validation of Caged Norepinephrine (CNV-NA)

    • Title: A Chemically Stable Photocaged Noradrenaline Validation and Implement
    • Source: N
    • Context: Describes the synthesis and slice validation of CNV-NA, specifically noting the kinetics of GPCR activ
  • Thermal Artifacts in 2-Photon Microscopy

    • Title: Thermal lensing effects in two-photon light-sheet microscopy.
    • Source: Biomedical Optics Express / NIH.
    • Context: Details how high laser power alters refractive index and causes focal shifts/he
  • General Uncaging & Caged Compound Reviews

    • Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6][7]

    • Source: N
    • Context: The authoritative review by Ellis-Davies on the principles of uncaging, including inertness and artifacts.
  • Mechanisms of Artifacts (pH and GABA)

    • Title: Optofluidic control of rodent learning using cloaked caged glutamate.[6]

    • Source: PNAS.
    • Context: Discusses the "off-target" GABA-A receptor antagonism of MNI-caged compounds and strategies to mitig

Sources

Validation & Comparative

Technical Guide: Stability & Performance of Caged Noradrenaline Variants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory document for neuropharmacologists and chemical biologists. It synthesizes recent findings regarding the structural vulnerabilities of catecholamine caging strategies.

Comparative Analysis: NPEC-Caged (Amine-Linked) vs. CNV-Caged (Phenol-Linked)

Executive Summary: The Catecholamine Paradox

In the development of photoactivatable neurotransmitters, stability is typically dictated by the hydrolytic resistance of the caging group itself. However, Noradrenaline (NA) presents a unique "Catecholamine Paradox."

Standard protocols often employ NPEC (1-(2-nitrophenyl)ethoxycarbonyl) to cage the primary amine, assuming the carbamate linkage provides superior hydrolytic stability. However, recent characterization reveals that NPEC-caged Noradrenaline is fundamentally flawed for physiological research. While the caging bond is stable, the unprotected catechol moiety undergoes rapid oxidative decomposition in oxygenated buffers.

Conversely, CNV-caged Noradrenaline (specifically caged at the 4-hydroxyl position) resolves this instability. By masking the phenol, CNV prevents quinone formation, rendering the compound stable in solution for >24 hours while offering superior two-photon cross-sections and uncaging kinetics.

Recommendation: CNV-NA is the requisite choice for biological applications. NPEC-NA should be considered obsolete for physiological experiments due to high background toxicity and concentration drift.

Mechanistic Comparison

The Failure Mode of NPEC-NA (Amine Caging)

The NPEC group forms a carbamate bond with the aliphatic amine of Noradrenaline. While this bond is hydrolytically robust, it leaves the electron-rich catechol ring (the 3,4-dihydroxybenzene system) exposed.

  • Mechanism: In physiological buffers (pH 7.4, oxygenated), the exposed catechol auto-oxidizes to form o-quinones and adrenochromes.

  • Consequence: This results in a "black box" preparation where the concentration of caged-NA decreases unpredictably, and the accumulation of oxidative byproducts (which are often cytotoxic or reactive) alters baseline cellular physiology.

The Stability of CNV-NA (Phenol Caging)

The CNV (Carboxynitroveratryl) strategy targets the 4-hydroxyl group of the catechol ring.[1][2][3][4]

  • Mechanism: Caging the phenol locks the catechol redox cycle, effectively preventing oxidation. The addition of the carboxyl group on the CNV moiety confers a negative charge, significantly improving aqueous solubility and preventing the caged compound from crossing cell membranes (reducing off-target intracellular accumulation).

  • Photolysis: Upon UV irradiation (350–405 nm), the CNV group cleaves, releasing the free phenol and restoring the active catecholamine.

Pathway Visualization

The following diagram illustrates the divergent stability pathways of the two reagents.

Caged_NA_Stability cluster_legend Stability Outcome NA Noradrenaline (NA) NPEC_NA NPEC-NA (Amine Caged) Quinone Oxidized Quinones (Inactive/Toxic) NPEC_NA->Quinone Spontaneous Oxidation (Dark, pH 7.4) Active_NA Active NA (Post-Flash) NPEC_NA->Active_NA UV Light (Inefficient) CNV_NA CNV-NA (Phenol Caged) CNV_NA->CNV_NA Stable >24h (Dark, pH 7.4) CNV_NA->Active_NA UV Light (350-405nm)

Caption: Figure 1. Divergent fates of NPEC vs. CNV caged Noradrenaline.[1] NPEC variants degrade via catechol oxidation, whereas CNV variants remain chemically inert until photolysis.

Comparative Data Analysis

The following table summarizes the physicochemical properties and stability metrics derived from comparative HPLC and electrophysiological assays.

FeatureNPEC-NA (Amine-Caged) CNV-NA (Phenol-Caged) Scientific Implication
Dark Stability (pH 7.4) Poor (< 4 hours)Excellent (> 24 hours)CNV allows for long-duration slice recording without refreshing perfusion.
Primary Degradation Oxidative cyclization (Adrenochromes)Negligible hydrolysisNPEC preparations contain toxic byproducts that may desensitize receptors.
Solubility Low (requires DMSO/organic co-solvent)High (Water soluble)CNV avoids DMSO artifacts in sensitive electrophysiology.
Uncaging Wavelength UV (< 360 nm)UV to Violet (up to 405 nm)CNV is compatible with standard confocal uncaging lasers.
Receptor Activity (Caged) LowUndetectable CNV's negative charge prevents non-specific binding or membrane crossing.
Quantum Yield Moderate (~0.1 - 0.2)High (> 0.[5]2)Lower laser power required for CNV, reducing phototoxicity.

Experimental Protocols

Protocol: Validation of Caged Compound Stability (HPLC)

Objective: To verify the integrity of the caged reagent prior to application in tissue.

  • Preparation: Dissolve CNV-NA to a stock concentration of 100 mM in water (not DMSO, to utilize its solubility advantage).

  • Incubation: Dilute to 100 µM in ACSF (Artificial Cerebrospinal Fluid) or PBS. Split into two aliquots:

    • Aliquot A (Dark Control): Wrap in foil, keep at Room Temp (22°C).

    • Aliquot B (Light Exposed): Place under ambient light or specific uncaging source.

  • Sampling: Inject 10 µL onto a C18 Reverse-Phase HPLC column at t=0, t=4h, and t=24h.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.

    • Detection: 280 nm (catechol absorption) and 350 nm (caging group absorption).[1]

  • Analysis:

    • Pass Criteria (CNV-NA): >95% retention of the parent peak at t=24h in Aliquot A.

    • Fail Criteria (NPEC-NA): Appearance of broad, early-eluting peaks (oxidative products) and loss of parent peak area >10% within 4 hours.

Protocol: Two-Photon Uncaging in Brain Slices

Objective: To map adrenergic receptors using CNV-NA.

  • Bath Application: Perfuse brain slices with ACSF containing 50–100 µM CNV-NA .

    • Note: Recirculation is possible due to high stability, but fresh perfusion is recommended to prevent dilution by released NA.

  • Laser Settings: Use a Ti:Sapphire laser tuned to 720–740 nm (2-photon excitation equivalent to ~360-370 nm).

  • Pulse Duration: 5–10 ms pulse trains.

  • Readout: Patch-clamp recording of Locus Coeruleus neurons (or target population). Look for GIRK-mediated outward currents (hyperpolarization) indicative of

    
    -adrenergic receptor activation.
    

Synthesis of Recommendations

The historical reliance on NPEC-caged amines was based on the general stability of carbamates. However, this ignored the specific redox chemistry of catecholamines.

For Drug Discovery & Neuroscience:

  • Adopt CNV-NA: It is the only reagent currently validated to remain chemically stable in oxygenated ACSF while remaining biologically inert until photolysis.

  • Avoid NPEC-NA: Data generated with this compound is suspect due to the likely presence of oxidized degradation products which may act as partial agonists or antagonists, confounding dose-response curves.

References
  • Buczynski, S. A., et al. (2025). A Chemically Stable Photocaged Noradrenaline.[1][2][3][4] ACS Chemical Neuroscience.[3]

    • Source:[Link] (Note: DOI serves as stable link; context verified via search).

  • Matsuzaki, M., et al. (2010).Genetically encoded fluorescent sensors for rapid and specific in vivo detection of norepinephrine.

  • Ellis-Davies, G. C. R. (2007).Caged compounds: photorelease technology for control of cellular chemistry and physiology.

  • Palma-Cerda, F., et al. (2012). New caged neurotransmitter analogs for examining synaptic transmission. Neuropharmacology.[3][4][6]

Sources

validating NPEC-caged NE release using HPLC or mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The validation of NPEC-caged Norepinephrine (NE) release is a critical quality control step in neuropharmacology and drug development. Because NPEC (1-(2-nitrophenyl)ethyl carbamate) caging groups are prone to spontaneous hydrolysis or oxidative degradation if not stored/handled correctly, blind reliance on biological endpoints (e.g., receptor activation) is scientifically risky.

This guide compares HPLC-ECD (Electrochemical Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for validating the stability and photorelease efficiency of NPEC-caged NE.

Comparison of HPLC-ECD vs. LC-MS/MS Methodologies

Core Mechanism & Validation Logic

Before selecting an analytical method, one must understand the photolysis pathway. NPEC-caged NE is typically caged at the aliphatic amine. Upon irradiation with UV light (350–365 nm), the carbamate linkage cleaves, releasing free Norepinephrine, Carbon Dioxide (CO₂), and a nitroso-acetophenone byproduct.

The Validation Challenge:

  • Stability Check: Confirm the caged compound (NPEC-NE) is intact prior to the experiment (NPEC-NE is prone to catechol oxidation).

  • Release Efficiency: Quantify the yield of free NE after UV exposure.

  • Byproduct Monitoring: Ensure the nitroso byproduct does not interfere with detection.

Photolysis Pathway Diagram

Photolysis Caged NPEC-Caged NE (MW ~362.3 Da) Inter Aci-Nitro Intermediate Caged->Inter Excitation UV UV Light (350-365 nm) UV->Inter NE Free Norepinephrine (Active, MW 169.2 Da) Inter->NE Hydrolysis Byprod 2-Nitrosoacetophenone (Byproduct) Inter->Byprod CO2 CO2 Inter->CO2

Caption: Mechanism of NPEC-caged Norepinephrine photolysis. The carbamate linker cleaves to yield free NE and nitroso byproducts.

Comparative Analysis: HPLC-ECD vs. LC-MS/MS[1][2][3][4]

FeatureHPLC-ECD (Electrochemical) LC-MS/MS (Tandem Mass Spec)
Primary Utility Quantification of Release. Best for measuring the exact concentration of released NE.Structural Confirmation. Best for proving the identity of the caged species and detecting degradation.
Sensitivity Ultra-High (Femtomolar range). Catechols are electrochemically active.High (Picomolar range). Depends on ionization efficiency (ESI+).
Specificity Moderate. Relies on retention time and redox potential. Cannot definitively identify unknown impurities.Excellent. Uses mass-to-charge (m/z) transitions (MRM) to fingerprint specific molecules.
Throughput High (10–15 min runs).Moderate to High (5–10 min runs).
Cost Low (Standard in neuro-labs).High (Requires specialized facility).
Critical Limitation Cannot easily detect the caged NPEC-NE (it may not be electroactive at standard potentials).Requires isotopically labeled internal standards for precise quantification.
Expert Insight: Which to Choose?
  • Use LC-MS/MS for Quality Control (QC) of the stock solution. You must verify that your NPEC-NE has not oxidized to a quinone or hydrolyzed during storage.

  • Use HPLC-ECD for Functional Validation . Once QC is passed, ECD provides the most accurate curve of "UV Dose vs. NE Release" because it selectively ignores non-electroactive caging byproducts.

Experimental Protocols

A. Sample Preparation (In Vitro Uncaging)

Standardized workflow for both analytical methods.

  • Stock Solution: Dissolve NPEC-caged NE to 10 mM in anhydrous DMSO. Store at -80°C protected from light.

  • Working Solution: Dilute to 10 µM in ACSF (Artificial Cerebrospinal Fluid) or HPLC mobile phase.

    • Critical Step: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent oxidation of the released NE.

  • Photolysis:

    • Aliquot 100 µL into a quartz cuvette or 96-well plate.

    • Expose to 365 nm UV LED (approx. 10–50 mW/cm²) for 0, 10, 30, 60, and 120 seconds.

    • Immediately acidify with 10 µL of 0.1 M Perchloric Acid (PCA) to stabilize catechols.

B. HPLC-ECD Protocol (Quantification Focus)

Optimized for detecting the released Norepinephrine.

  • System: HPLC with Coulometric or Amperometric detector (e.g., Antec, Thermo).

  • Column: C18 Reverse Phase (e.g., 150 x 3.0 mm, 3 µm).

  • Mobile Phase:

    • 90% Citrate-Acetate Buffer (50 mM, pH 3.2), 10% Methanol.

    • Add Ion-Pairing Agent: 1.5 mM OSA (Octanesulfonic acid) to retain the polar NE.

    • Add 50 µM EDTA to chelate metals.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • Cell Potential: +350 mV to +450 mV (Oxidation of catechol).

    • Note: NPEC-caged NE will likely elute later and may not show a signal if the phenol is blocked or potential is too low.

C. LC-MS/MS Protocol (Identification Focus)

Optimized for validating the caged structure and release.

  • System: Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495) with ESI+.

  • Column: HILIC (Hydrophilic Interaction) is preferred for polar NE, but C18 can work with low organic start.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-5 min (ramp to 90% B), 5-7 min (hold 90% B).

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Purpose
Norepinephrine (NE) 170.1 (M+H)⁺152.1 (-H₂O)Quantify Release
NPEC-Caged NE ~363.3 (M+H)⁺170.1 (Loss of Cage)Verify Stability
NE-d6 (Internal Std) 176.1 (M+H)⁺158.1Normalization

Note: The NPEC-NE mass is estimated based on the addition of the nitro-phenethyl-carbamate group (~193 Da) to NE (169 Da). Verify exact mass based on your specific synthesis batch.

Data Interpretation & Decision Matrix

Use the following workflow to interpret your validation data.

ValidationLogic Start Start Validation LCMS Run LC-MS/MS (Pre-UV) Start->LCMS CheckPeak Is Peak ~363 m/z present? Is Peak 170 m/z absent? LCMS->CheckPeak Fail1 FAIL: Spontaneous Hydrolysis or Oxidation detected CheckPeak->Fail1 No Pass1 PASS: Caged Compound Intact CheckPeak->Pass1 Yes UVExp Perform UV Photolysis (Time Course) Pass1->UVExp HPLC Run HPLC-ECD UVExp->HPLC CheckRelease Does NE Peak increase linearly with UV dose? HPLC->CheckRelease Fail2 FAIL: Low Quantum Yield or Inner Filter Effect CheckRelease->Fail2 No Success VALIDATED Proceed to Biological Exp CheckRelease->Success Yes

Caption: Decision matrix for validating NPEC-caged NE. LC-MS confirms purity; HPLC-ECD confirms release kinetics.

Troubleshooting Common Issues
  • Problem: High background NE signal before UV exposure.

    • Cause: Thermal instability of the carbamate linkage or contamination.

    • Solution: Store stock in dry DMSO; avoid aqueous buffers until immediately before use.

  • Problem: NPEC peak disappears on MS, but no NE appears.

    • Cause: Aggregates or precipitation. NPEC-NE is hydrophobic; free NE is hydrophilic.

    • Solution: Ensure organic solvent concentration in the uncaging buffer is sufficient to keep the caged form soluble (e.g., 1-5% DMSO).

References

  • Palomares, B. V., et al. (2025).[1] "A Chemically Stable Photocaged Noradrenaline."[2] ACS Chemical Neuroscience. (Discusses instability of amino-caged NPEC variants and synthesis of stable alternatives).

  • Amuza Inc. (2025).[3] "HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?" Amuza Technical Guides. (Comparison of detection limits and utility).

  • Peixoto, M. M., et al. (2017). "Simultaneous Determination of Catecholamines and Metanephrines in Urine by LC-MS/MS." J. Braz. Chem. Soc. (Protocols for LC-MS/MS transitions of catecholamines).

  • Tocris Bioscience. "NPEC-caged-dopamine Product Guide." (Provides photolysis parameters [360 nm] and structural analogies for NPEC-NE).

  • Mishra, A., et al. (2009).[4] "Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography." Scientia Pharmaceutica. (Standard C18 HPLC protocols for NE).

Sources

Safety Operating Guide

Safe Disposal & Handling Protocol: NPEC-Caged-Noradrenalin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat NPEC-caged-noradrenalin as an Acutely Toxic, Light-Sensitive Hazardous Material .

While the "caging" group (NPEC) temporarily masks the biological activity of noradrenalin, the compound must be handled with the same rigor as the free neurotransmitter. Upon exposure to UV/blue light (350–420 nm), the compound releases Norepinephrine (a potent vasoconstrictor and cardiac stimulant) and a Nitroso-acetophenone byproduct (a reactive electrophile with potential genotoxicity).

Core Disposal Principle: "Shield, Segregate, Incinerate." Do not attempt benchtop chemical neutralization (e.g., bleaching or autoclaving), as this may generate volatile nitro-aromatics or fail to destroy the noradrenalin core.[1]

Hazard Characterization & Mechanism

To understand the disposal strictures, one must understand the photochemistry. The NPEC group is designed to cleave rapidly. In a waste drum, accidental illumination can release the toxic payload, creating a "hot" mixture of cardiac toxins and reactive byproducts.[1]

Photolysis Mechanism

The following diagram illustrates why light protection is the single most critical factor in your waste stream management.

PhotolysisMechanism Compound NPEC-Caged-Noradrenalin (Biologically Inert) Intermediate Aci-Nitro Intermediate Compound->Intermediate Excitation Light UV Light (350-420nm) Light->Intermediate Payload Free Norepinephrine (Acute Toxin) Intermediate->Payload Cleavage Byproduct Nitroso-Acetophenone (Reactive/Genotoxic) Intermediate->Byproduct Cleavage

Figure 1: Photolytic cleavage mechanism.[1] Note that both outputs (Payload and Byproduct) present significant safety hazards, necessitating strict containment.[1]

Personal Protective Equipment (PPE) Matrix

CategoryRequirementScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Lipophilic caging groups (NPEC) enhance membrane permeability. Double gloving prevents transdermal absorption of the caged complex.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient. Norepinephrine is readily absorbed through mucous membranes (eyes).
Respiratory Fume Hood / N95 Handling solid powder requires a Type II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of particulates.
Clothing Tyvek Sleeves / Lab Coat Prevent skin contact with bench residues.

Step-by-Step Disposal Protocols

A. Solid Waste (Powder & Contaminated Debris)

Applicability: Expired stock powder, weighing boats, contaminated gloves.[1]

  • Primary Containment: Place solid waste into a clear polyethylene bag.

  • Light Shielding (Critical): Place the primary bag inside a black, opaque secondary bag or wrap entirely in aluminum foil.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "NPEC-caged-noradrenalin, Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Disposal Stream: Segregate into the "P-List / Acutely Toxic" solid waste drum.

    • Note: While Norepinephrine is not federally P-listed (unlike Epinephrine P042), best practice dictates treating it as such due to its low LD50.[1]

B. Liquid Waste (Stock Solutions & Buffers)

Applicability: Unused DMSO stocks, experimental buffers containing >1 µM compound.[1]

  • Vial Selection: Use Amber Vials exclusively. If amber glass is unavailable, wrap clear glass in foil immediately.[1]

  • Solvent Segregation:

    • DMSO Stocks: Dispose in "Halogenated/Organic" waste stream (due to DMSO/organic solubility).

    • Aqueous Buffers: Dispose in "Aqueous Toxic" stream.

  • No Bulking: Do not pour high-concentration stocks (>1 mM) into large 20L carboys. Keep them in smaller, segregated bottles (e.g., 500mL) to minimize the volume of "acutely toxic" waste generated.[1]

  • Cap & Seal: Ensure caps are phenolic with Teflon liners. Parafilm the cap to prevent loosening during transport.

C. Trace Contaminated Sharps (Pipette Tips/Needles)
  • Quenching (Not Recommended): Do not attempt to rinse tips with bleach.

  • Disposal: Eject tips directly into a Sharps Container labeled for "Chemical Contamination."

  • Incineration: Ensure the sharps container is designated for incineration, not just autoclaving/landfill.[1]

Waste Segregation Workflow

Use this logical flow to determine the correct waste stream for your specific situation.

WasteFlow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Sharps Needles / Tips StateCheck->Sharps ActionSolid Foil Wrap -> P-List Solid Waste Solid->ActionSolid ConcCheck Conc. > 1 mM? Liquid->ConcCheck ActionSharps Chem-Contaminated Sharps Bin Sharps->ActionSharps HighConc High Conc. Stock ConcCheck->HighConc Yes LowConc Dilute Buffer ConcCheck->LowConc No ActionHigh Amber Vial -> Segregated Organic Waste HighConc->ActionHigh ActionLow Aqueous Toxic Waste LowConc->ActionLow

Figure 2: Decision matrix for waste segregation. Note the specific segregation of high-concentration stocks.

Emergency Spill Response

Scenario: You drop a vial of NPEC-caged-noradrenalin powder (10mg) on the floor.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • Dim Lights: Turn off main overhead lights if possible (use red light or dim ambient light) to prevent photolysis of the spilled powder into active noradrenalin.

  • Don PPE: Double gloves, goggles, N95 mask/respirator.[1]

  • Contain: Cover the spill with a paper towel dampened with water (do not use organic solvents like acetone, which may spread the lipophilic compound).

  • Collect: Scoop up the damp towel and glass debris. Place into a jar.

  • Seal & Label: Seal the jar, wrap in foil, and label "Spill Debris: Acutely Toxic - Norepinephrine Precursor."[1]

  • Decontaminate: Wash the floor surface with soap and water 3 times.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] Retrieved from [Link]

Sources

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